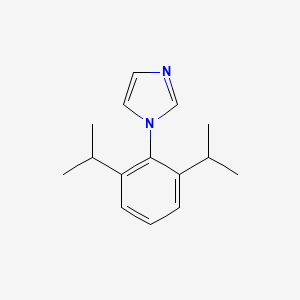

1-(2,6-Diisopropylphenyl)imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2,6-di(propan-2-yl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-11(2)13-6-5-7-14(12(3)4)15(13)17-9-8-16-10-17/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSXDWUAPKBLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25364-47-0 | |

| Record name | 1-(2,6-Diisopropylphenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(2,6-diisopropylphenyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(2,6-diisopropylphenyl)imidazole, a sterically hindered N-aryl imidazole of significant interest in coordination chemistry and catalysis. The document details the prevalent synthetic routes, including the one-pot condensation and Ullmann-type coupling reactions. Quantitative data from the literature is summarized for comparative analysis of reaction efficiencies. Detailed experimental protocols for the most common methods are provided, alongside a discussion of the advantages and disadvantages of each approach. Visual diagrams of the primary synthetic pathways are included to facilitate a clear understanding of the reaction workflows.

Introduction

This compound, often abbreviated as IPr, is a key precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands have become indispensable in modern organometallic chemistry and catalysis due to their strong σ-donating properties and steric bulk, which stabilize metal centers and promote a wide range of chemical transformations. The bulky 2,6-diisopropylphenyl groups on the imidazole nitrogen atom are crucial for the stability and reactivity of the resulting NHC-metal complexes. Consequently, efficient and reliable synthetic access to this compound is of paramount importance for researchers in academia and the pharmaceutical industry. This guide explores the primary synthetic strategies for obtaining this valuable compound.

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The most prominent methods are the one-pot condensation of 2,6-diisopropylaniline with glyoxal and formaldehyde, and the Ullmann-type coupling of an aryl halide with imidazole.

One-Pot Condensation Synthesis

The most commonly employed route for the synthesis of this compound is a one-pot reaction involving 2,6-diisopropylaniline, glyoxal, formaldehyde, and an ammonium salt, typically ammonium chloride.[1][2] This method, while straightforward, often suffers from low yields, particularly for sterically hindered imidazoles.[1][2]

Ullmann-Type Coupling

An alternative approach involves the copper-catalyzed N-arylation of imidazole with a suitable aryl halide, such as 2-iodo-1,3-diisopropylbenzene, in a reaction known as the Ullmann condensation.[1][2] This method can be limited by harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper.[3] However, modern advancements with soluble copper catalysts and ligands can improve yields and reaction conditions.[3] A reported Ullmann-type coupling for this specific target molecule using 10% CuI, 40% N,N'-dimethylethylenediamine, and Cs₂CO₃ resulted in a 19% yield.[1][2]

Historical Synthesis

A high-yield (78%) synthesis was reported in 1889, which involves the reaction of 2,6-diisopropylaniline with thiophosgene, followed by subsequent steps.[1] Despite the high yield, this method is of significant concern due to the highly toxic nature of thiophosgene.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound.

| Synthetic Route | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| One-Pot Condensation | 2,6-diisopropylaniline, glyoxal, formaldehyde, NH₄Cl | - | - | Methanol | RT | 12 | Low (not specified) | --INVALID-LINK--[1][2] |

| Ullmann-Type Coupling | 2-iodo-1,3-diisopropylbenzene, imidazole | 10% CuI, 40% N,N'-dimethylethylenediamine | Cs₂CO₃ | Not specified | Not specified | Not specified | 19 | --INVALID-LINK--[1][2] |

| Historical Method | 2,6-diisopropylaniline, thiophosgene | - | - | H₂O | Not specified | Not specified | 78 | --INVALID-LINK--[1] |

Experimental Protocols

One-Pot Condensation Synthesis Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[1][2]

Materials:

-

2,6-diisopropylaniline

-

40% aqueous glyoxal

-

Methanol

-

Ammonium chloride

-

37% aqueous formaldehyde

-

85% Phosphoric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

500 mL three-necked round-bottomed flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a 500 mL three-necked round-bottomed flask, add 2,6-diisopropylaniline (10.01 g, 0.0564 mol).

-

Add 40% aqueous glyoxal (8.20 g, 0.141 mol) and approximately 100 mL of methanol. The solution will change color from clear yellow to a rusty orange with a yellow precipitate.

-

Add ammonium chloride (6.03 g, 0.112 mol) and 37% aqueous formaldehyde (9.16 g, 0.305 mol) to the flask and dilute with an additional 130 mL of methanol.

-

Heat the mixture to reflux at 75°C and stir for 12 hours.

-

After cooling to room temperature, add 85% phosphoric acid (10 mL) and heat the mixture to reflux for another 12 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add 100 mL of dichloromethane and 100 mL of saturated sodium bicarbonate solution to the residue.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Visual Diagrams

The following diagrams illustrate the primary synthetic pathways for this compound.

Caption: One-Pot Synthesis of this compound.

References

An In-depth Technical Guide to 1-(2,6-diisopropylphenyl)imidazole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-diisopropylphenyl)imidazole, a sterically hindered N-aryl imidazole derivative of significant interest in modern chemistry and pharmacology. We delve into its molecular structure, physicochemical properties, and detailed synthetic protocols. Furthermore, this guide explores its primary application as a crucial precursor to N-heterocyclic carbene (NHC) ligands, which are pivotal in organometallic chemistry and catalysis. Additionally, we examine its recently discovered biological activity as a potential anthelmintic agent, detailing its mechanism of action in the model organism Caenorhabditis elegans. This document aims to be a valuable resource for researchers and professionals engaged in catalyst development, medicinal chemistry, and drug discovery.

Molecular Structure and Physicochemical Properties

This compound, often abbreviated as DippIm, is an aromatic heterocyclic compound with the chemical formula C₁₅H₂₀N₂.[1] Its structure is characterized by an imidazole ring linked to a 2,6-diisopropylphenyl group. This bulky substituent imparts significant steric hindrance around the imidazole nitrogen, influencing its reactivity and coordination properties.

The crystal structure of this compound has been determined to be a monoclinic P2₁/c symmetry.[1][2] A noteworthy feature of its solid-state structure is the significant torsion angle between the imidazole and the phenyl rings, which is approximately 80.7°.[1][2] This twisted conformation is a direct consequence of the steric repulsion from the bulky isopropyl groups.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂ | [1] |

| Molecular Weight | 228.34 g/mol | |

| CAS Number | 25364-47-0 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127-131 °C | |

| Boiling Point | 105 °C at 0.1 mmHg | |

| pKa (Predicted) | 4.77 ± 0.10 | |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [1][2] |

Spectroscopic Data

Characterization of this compound is typically performed using a combination of spectroscopic techniques. While a complete, publicly available dataset with explicit peak assignments for the free imidazole is limited, the following provides an overview of expected spectral characteristics based on related structures and general principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole ring, the aromatic ring of the diisopropylphenyl group, and the isopropyl substituents. The imidazole protons typically appear in the range of δ 6.5-8.0 ppm. The aromatic protons of the phenyl ring will present as a multiplet, and the methine and methyl protons of the isopropyl groups will appear as a septet and a doublet, respectively, in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display characteristic signals for the carbon atoms of the imidazole ring, typically between δ 115-140 ppm. The aromatic carbons of the diisopropylphenyl group will also have distinct chemical shifts, with the ipso-carbons appearing at different shifts from the other aromatic carbons. The carbons of the isopropyl groups will be observed in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C and C=N stretching (aromatic/imidazole): ~1600-1450 cm⁻¹

-

C-N stretching: ~1300-1000 cm⁻¹

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, with varying yields. The most common laboratory-scale synthesis is a one-pot reaction involving 2,6-diisopropylaniline.

Synthesis of this compound

This protocol is adapted from a literature procedure and involves the reaction of 2,6-diisopropylaniline with glyoxal, formaldehyde, and ammonium chloride.

Materials:

-

2,6-diisopropylaniline

-

40% aqueous glyoxal

-

37% aqueous formaldehyde

-

Ammonium chloride

-

Methanol

-

Phosphoric acid (for acidic workup)

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, add 2,6-diisopropylaniline (1.0 eq).

-

Add 40% aqueous glyoxal (1.0 eq) and approximately 100 mL of methanol. The solution will typically change color.

-

In a separate container, dissolve ammonium chloride (2.0 eq) and 37% aqueous formaldehyde (2.0 eq) in 130 mL of methanol.

-

Add the ammonium chloride/formaldehyde solution to the reaction flask.

-

Heat the reaction mixture and stir for several hours. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an acidic workup using phosphoric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[3]

Applications

Precursor to N-Heterocyclic Carbene (NHC) Ligands

The primary and most significant application of this compound is its role as a precursor to the N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr). NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the ability to form highly stable metal complexes. The bulky 2,6-diisopropylphenyl substituents on the IPr ligand provide steric protection to the metal center, enhancing the stability and catalytic activity of the resulting complexes.

The synthesis of the IPr ligand typically proceeds via the formation of the corresponding imidazolium salt, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), followed by deprotonation.

This two-step protocol is a reliable method for the synthesis of IPr·HCl.

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine

-

In a round-bottom flask, dissolve 2,6-diisopropylaniline (2.0 eq) in methanol.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

To this solution, add 40% aqueous glyoxal (1.0 eq) dropwise with stirring.

-

Stir the reaction mixture at room temperature for several hours. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the diimine intermediate.

Step 2: Cyclization to form IPr·HCl

-

Dissolve the N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (1.0 eq) in a suitable solvent such as ethyl acetate in a round-bottom flask.

-

Add paraformaldehyde (1.0 eq).

-

Add a solution of 4N HCl in dioxane (1.4 eq) or chlorotrimethylsilane (TMSCl) dropwise to the mixture.

-

Heat the reaction mixture and stir for several hours.

-

Cool the reaction mixture, and the product, IPr·HCl, will precipitate as a white solid.

-

Collect the solid by filtration, wash with ethyl acetate and diethyl ether, and dry under vacuum.

References

Technical Guide: Physical Properties of 1-(2,6-diisopropylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-diisopropylphenyl)imidazole, often abbreviated as IPr, is an organic compound that plays a crucial role as a precursor to N-heterocyclic carbenes (NHCs). These NHCs are widely utilized as ligands in organometallic chemistry, particularly in catalysis, due to their strong σ-donating properties and steric bulk, which can enhance the stability and reactivity of metal complexes. The bulky 2,6-diisopropylphenyl groups provide significant steric hindrance around the metal center, influencing the selectivity and activity of the catalyst. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and structural characterization, and visualizations of its synthetic pathway and molecular structure.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₀N₂ | [1][2] |

| Molecular Weight | 228.34 g/mol | [1][2] |

| Appearance | White to off-white or light-brown crystalline solid. | [3] |

| Melting Point | 127 - 131 °C | [3] |

| Boiling Point | 105 °C at 0.1 mmHg | [3] |

| Solubility | Soluble in methanol. | |

| Crystal System | Monoclinic | [4][5] |

| Space Group | P2₁/c | [4][5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is a one-pot reaction adapted from literature procedures.

Materials:

-

2,6-diisopropylaniline

-

40% aqueous glyoxal

-

Methanol

-

Ammonium chloride (NH₄Cl)

-

37% aqueous formaldehyde (CH₂O)

-

85% phosphoric acid (H₃PO₄)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

500 mL three-necked round-bottom flask

-

Stirring apparatus

-

Heating mantle with a temperature controller

-

Funnel

-

Rotary evaporator

Procedure:

-

A 500 mL three-necked round-bottom flask is charged with 10.01 g (0.0564 mol) of 2,6-diisopropylaniline.

-

To this, 8.20 g (0.141 mol) of 40% aqueous glyoxal and approximately 100 mL of methanol are added. The solution typically changes color from a clear yellow to a rusty orange with the formation of a yellow precipitate.

-

Through a funnel, 6.03 g (0.112 mol) of ammonium chloride and 9.16 g (0.305 mol) of 37% aqueous formaldehyde are added to the flask.

-

The mixture is diluted with an additional 130 mL of methanol and heated to reflux at 85 °C for 24 hours.

-

After cooling to room temperature, the methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is treated with 11.2 mL of 85% phosphoric acid and 112 mL of deionized water, then heated to 110 °C for 4 hours.

-

The reaction mixture is cooled, and the pH is adjusted to approximately 8 by the slow addition of a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed in vacuo to yield a light-brown solid, which is the crude this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is crucial for understanding its steric and electronic properties.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX II) with a CCD area detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

-

A suitable single crystal of this compound is selected and mounted on the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 106 K) to minimize thermal vibrations.

-

A series of diffraction data frames are collected by rotating the crystal in the X-ray beam.

-

The collected data are processed, including integration of the reflection intensities, and corrected for absorption effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

Caption: One-pot synthesis of this compound.

Crystal Structure Key Features

This diagram highlights the important structural parameters of this compound as determined by X-ray crystallography.[4][5]

Caption: Key crystallographic data for this compound.

References

- 1. This compound | C15H20N2 | CID 15879265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1-(2,6-diisopropylphenyl)imidazole: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the sterically hindered N-aryl-imidazole, 1-(2,6-diisopropylphenyl)imidazole. This compound is of significant interest in the development of N-heterocyclic carbene (NHC) catalysts and as a scaffold in medicinal chemistry.

Summary of Spectroscopic Data

The structural characterization of this compound is supported by a range of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 7.64 (s, 1H) | N-CH-N (Imidazolyl H2) |

| 7.42 (t, J = 7.8 Hz, 1H) | Ar-H (para-H) |

| 7.24 (d, J = 7.8 Hz, 2H) | Ar-H (meta-H) |

| 7.11 (s, 1H) | Imidazolyl H4/H5 |

| 6.95 (s, 1H) | Imidazolyl H4/H5 |

| 2.85 (sept, J = 6.9 Hz, 2H) | CH(CH₃)₂ |

| 1.18 (d, J = 6.9 Hz, 12H) | CH(CH₃)₂ |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 145.7 | Ar-C (ipso-C attached to isopropyl) |

| 135.9 | Ar-C (ipso-C attached to imidazole) |

| 130.8 | Ar-CH (para-CH) |

| 129.5 | N-CH-N (Imidazolyl C2) |

| 128.3 | Imidazolyl C4/C5 |

| 124.2 | Ar-CH (meta-CH) |

| 119.5 | Imidazolyl C4/C5 |

| 28.5 | CH(CH₃)₂ |

| 24.1 | CH(CH₃)₂ |

| Mass Spectrometry (GC-MS) | |

| m/z | Assignment |

| 228.16 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a one-pot condensation reaction.[1]

Procedure:

-

To a solution of 2,6-diisopropylaniline (1.0 eq) in methanol, an aqueous solution of glyoxal (40%, 1.0 eq) is added.

-

Ammonium chloride (2.0 eq) and an aqueous solution of formaldehyde (37%, 2.0 eq) are subsequently added to the reaction mixture.

-

The mixture is then heated to reflux and stirred for several hours.

-

After cooling to room temperature, the reaction is quenched by the addition of an aqueous solution of phosphoric acid.

-

The resulting mixture is neutralized with a suitable base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

Mass spectral data is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is introduced into the GC, which separates the components of the sample. The separated components then enter the mass spectrometer, where they are ionized and detected. The mass-to-charge ratio (m/z) of the molecular ion is determined.

Infrared (IR) Spectroscopy:

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly involving this compound reported in the surveyed literature. Its primary role is as a precursor to N-heterocyclic carbenes, which are then utilized as ligands in catalysis. The logical relationship for its application is outlined below.

Logical Flow for Application in Catalysis

Caption: From imidazole precursor to catalytic application.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(2,6-diisopropylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(2,6-diisopropylphenyl)imidazole. This compound is a crucial precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are widely utilized as ligands in organometallic chemistry and catalysis. A thorough understanding of its spectral properties is essential for synthesis verification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Analysis

While the definitive ¹H NMR data for this compound is reported in the literature, specific quantitative values from the primary source by Liu et al. (2003) were not accessible for this guide. However, based on the known structure and ¹H NMR data of analogous N-aryl imidazoles and related compounds, the expected spectral features can be summarized. The data presented here is a composite representation based on publicly available information for structurally similar compounds and general principles of NMR spectroscopy.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | t | 1H | H-4' (para-H of phenyl) |

| ~7.3 - 7.1 | d | 2H | H-3', H-5' (meta-H of phenyl) |

| ~7.2 | s | 1H | H-2 (imidazole) |

| ~7.0 | t | 1H | H-5 (imidazole) |

| ~6.9 | t | 1H | H-4 (imidazole) |

| ~2.7 | septet | 2H | CH(CH₃)₂ |

| ~1.2 | d | 12H | CH(CH₃)₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency used.

Experimental Protocols

The following section outlines a representative experimental protocol for the synthesis and subsequent ¹H NMR analysis of this compound, based on commonly employed methodologies in the field.

Synthesis: One-Pot Condensation

A widely adopted method for the synthesis of this compound is a one-pot reaction, as referenced in multiple publications.[1][2]

Materials:

-

2,6-diisopropylaniline

-

Glyoxal (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Ammonium chloride

-

Phosphoric acid

-

Methanol

-

Sodium sulfate

-

Ethyl acetate

Procedure:

-

To a solution of 2,6-diisopropylaniline in methanol, an aqueous solution of glyoxal is added.

-

Ammonium chloride and an aqueous solution of formaldehyde are then added to the reaction mixture.

-

The mixture is heated to reflux for a specified period.

-

After cooling, the reaction is worked up by the addition of phosphoric acid.

-

The resulting product is extracted, dried over sodium sulfate, and purified, typically by recrystallization from a suitable solvent such as ethyl acetate.

¹H NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of 300 MHz or higher.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectrometer is tuned and shimmed for the specific sample.

-

A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse width: 90°

-

Spectral width: appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

-

-

The acquired Free Induction Decay (FID) is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

Visualizations

Synthesis Workflow

The one-pot synthesis of this compound can be visualized as a streamlined workflow.

Caption: One-pot synthesis workflow for this compound.

Structural Assignment Logic

The assignment of protons in the ¹H NMR spectrum follows a logical relationship based on their chemical environment.

Caption: Logical relationships for ¹H NMR spectral assignments.

References

The Structural and Mechanistic Landscape of 1-(2,6-diisopropylphenyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and biological activity of 1-(2,6-diisopropylphenyl)imidazole, a compound of interest in medicinal chemistry. Herein, we present its detailed crystallographic data, protocols for its synthesis and crystallization, and an exploration of its anthelmintic mechanism of action, offering valuable insights for researchers in drug discovery and development.

Crystallographic Analysis

The crystal structure of this compound (DippIm) has been determined by X-ray diffraction, revealing a monoclinic P21/c space group with four molecules in the unit cell at a temperature of 106 (2) K.[1] The imidazole ring is notably rotated by 80.7(1)° relative to the phenyl ring.[1] Intermolecular stabilization is primarily achieved through close contacts between the nitrogen atom at the 3-position of the imidazole ring and a carbon-hydrogen bond on a neighboring molecule, rather than through π-stacking, as the aryl-aryl distances are greater than the accepted 5 Å for such interactions.[1]

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data and refinement parameters for this compound.

| Parameter | Value[2] |

| Chemical formula | C₁₅H₂₀N₂ |

| Molecular weight | 228.33 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Temperature | 106 K |

| a, b, c (Å) | 5.6642 (13), 16.519 (6), 14.414 (6) |

| β (°) | 90.73 (2) |

| Volume (ų) | 1348.6 (8) |

| Z | 4 |

| Radiation type | Mo Kα |

| Absorption correction | Multi-scan |

Selected Bond Lengths and Angles

The intramolecular geometry of this compound is characterized by the bond lengths and angles within the imidazole and phenyl rings, as well as the linkage between them.

| Bond/Angle | Value (Å/°)[2] |

| C1—N1—C3 | 107.02 (9) |

| N1—C3—C2 | 105.30 (10) |

| C3—C2—N2 | 110.95 (10) |

| C2—N2—C1 | 104.73 (10) |

| N2—C1—N1 | 112.01 (10) |

| N1—C1 | 1.357 (3) |

| C1—N2 | 1.316 (3) |

| N1—C3 | 1.384 (2) |

| N2—C2 | 1.382 (3) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established literature procedures.[1] A common approach is a one-pot synthesis involving the reaction of 2,6-diisopropylaniline with glyoxal, formaldehyde, and ammonium chloride, followed by an acidic workup.[1]

Materials:

-

2,6-diisopropylaniline

-

40% aqueous glyoxal

-

Methanol

-

Ammonium chloride

-

Paraformaldehyde

-

Hydrochloric acid

-

Phosphoric acid

Procedure:

-

A three-necked round-bottomed flask is charged with 2,6-diisopropylaniline (1 eq.) and methanol.

-

40% aqueous glyoxal (1 eq.) is added to the solution.

-

Ammonium chloride (2 eq.) and paraformaldehyde (2 eq.) are subsequently added.

-

The reaction mixture is stirred, resulting in a color change and the formation of a precipitate.

-

An acidic workup is performed using phosphoric acid to yield the final product.[1]

Alternative synthetic routes, such as an Ullmann-type coupling, have been reported but with lower yields.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Procedure:

-

The synthesized this compound is dissolved in a suitable solvent, such as ethyl acetate.

-

The solution is allowed to stand undisturbed at room temperature.

-

Slow evaporation of the solvent over several days yields crystals of the compound.

Biological Activity and Mechanism of Action

This compound, referred to in some literature as DII, has demonstrated significant anthelmintic activity against the model organism Caenorhabditis elegans.[3] This effect is observed in both mature and immature stages of the nematode.[2]

The mechanism of action in adult C. elegans has been linked to a novel type of muscle acetylcholine receptor (AChR).[2][3] Specifically, the compound's lethal effect is dependent on the UNC-29 subunit, a non-alpha nicotinic receptor subunit.[2][3] Interestingly, mutants lacking other essential subunits of the classical levamisole-sensitive AChR (L-AChR), such as UNC-63 and LEV-8, remain sensitive to the compound, suggesting that DII targets a previously unidentified UNC-29-containing muscle AChR.[2] This distinct mechanism of action makes it a promising candidate for further investigation as a potential anthelmintic agent, particularly in the context of emerging drug resistance.[2][4]

The following diagram illustrates the proposed mechanism of action of this compound in adult C. elegans.

Significance and Future Directions

The unique crystal structure and biological activity of this compound highlight its potential as a scaffold for the development of novel therapeutic agents. Its role as a precursor to N-heterocyclic carbenes (NHCs) also underscores its importance in catalysis.[5] The discovery of its distinct anthelmintic mechanism of action opens new avenues for the design of drugs to combat parasitic nematode infections, a significant global health concern.[1][2] Further research into the structure-activity relationships of related aryl-imidazole derivatives could lead to the development of more potent and selective anthelmintics. The detailed structural and mechanistic data presented in this guide provide a solid foundation for such future endeavors.

References

- 1. Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diisopropylphenyl-imidazole exerts anthelmintic activity through novel molecular mechanisms [ri.conicet.gov.ar]

- 5. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the One-Pot Synthesis of 1-(2,6-Diisopropylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 1-(2,6-diisopropylphenyl)imidazole, a key building block in the development of N-heterocyclic carbene (NHC) ligands and various pharmaceuticals. This document details a well-established synthetic protocol, including reaction parameters, and outlines the logical workflow of the synthesis.

Introduction

This compound is a sterically hindered N-arylimidazole of significant interest in organic synthesis and medicinal chemistry. Its bulky 2,6-diisopropylphenyl group imparts unique properties to the imidazole core, making it a valuable precursor for advanced catalytic systems and bioactive molecules. The one-pot synthesis from readily available starting materials offers an efficient and streamlined approach to this important compound, avoiding the isolation of intermediates and thereby saving time and resources.

The most common and effective one-pot synthesis of this compound is a multi-component reaction involving 2,6-diisopropylaniline, glyoxal, and formaldehyde, with ammonium chloride serving as the source of the third nitrogen atom in the imidazole ring. The reaction proceeds through the initial formation of a diimine intermediate from the aniline and glyoxal, followed by cyclization with formaldehyde and ammonia (from ammonium chloride), and subsequent aromatization to yield the desired imidazole. An acidic workup is typically employed to facilitate the final steps and aid in purification.

Experimental Protocols

This section details the experimental procedure for the one-pot synthesis of this compound, based on a modified procedure that has been shown to be effective for sterically hindered 1-arylimidazoles.[1][2]

One-Pot Synthesis from 2,6-Diisopropylaniline, Glyoxal, and Formaldehyde

Materials and Equipment:

-

2,6-Diisopropylaniline

-

Glyoxal (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Phosphoric acid (H₃PO₄, 85%)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Diimine Formation: In a round-bottom flask, dissolve 2,6-diisopropylaniline (0.1 mmol) in methanol (50 mL). To this solution, add 40% aqueous glyoxal (0.1 mmol) and stir the mixture at room temperature for 16 hours. The formation of a yellowish mixture indicates the formation of the N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine intermediate.

-

Cyclization: To the reaction mixture, add ammonium chloride (0.2 mol) followed by 37% aqueous formaldehyde (0.2 mol). Dilute the mixture with additional methanol (400 mL) and heat to reflux for 1 hour.

-

Acid-Catalyzed Aromatization: After the initial reflux period, carefully add 85% phosphoric acid (14 mL) to the reaction mixture over a period of 10 minutes. Continue to stir the mixture at reflux for an additional 4 to 8 hours. Monitor the progress of the reaction by TLC.

-

Workup and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of this compound. Please note that while the general procedure is well-established, specific yields can vary based on the precise reaction conditions and purification techniques.[1][2]

| Parameter | Value |

| Starting Material | 2,6-Diisopropylaniline |

| Key Reagents | Glyoxal, Formaldehyde, Ammonium Chloride |

| Solvent | Methanol |

| Catalyst/Promoter | Phosphoric Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 21 - 25 hours |

| Reported Yield | Good (specific yield not detailed in general procedure) |

Visualization of the Synthetic Pathway

The logical workflow of the one-pot synthesis can be visualized as a sequence of key transformations.

Caption: One-pot synthesis workflow for this compound.

This guide provides a comprehensive overview of the one-pot synthesis of this compound. For further details and specific applications, consulting the primary literature is recommended.

References

N-Aryl Imidazoles: A Technical Guide to Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-aryl imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and the experimental protocols used for their evaluation, with a focus on their potential as anticancer and antifungal agents. All quantitative data is summarized in structured tables for comparative analysis, and key methodologies are described in detail. Visual diagrams generated using Graphviz are provided to illustrate critical signaling pathways and experimental workflows.

Synthesis of N-Aryl Imidazoles

The synthesis of N-aryl imidazoles is primarily achieved through two main strategies: the construction of the imidazole ring from acyclic precursors followed by N-arylation, or the direct N-arylation of a pre-existing imidazole ring. Key methods include Ullmann condensation and Suzuki-Miyaura coupling.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, involving the copper-catalyzed reaction of an imidazole with an aryl halide.[1] Modern variations of this reaction often utilize copper oxides as catalysts and may be performed under milder conditions.[2]

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole [2]

-

Reaction Setup: In a reaction vessel, combine imidazole (1.0 mmol), the desired aryl halide (1.0 mmol), a copper catalyst (e.g., CuO nanoparticles or Cu2O), and a suitable base (e.g., LiOH) in a solvent such as water.[2]

-

Reaction Conditions: The reaction mixture is typically heated at a moderate temperature. The use of activated copper powder can facilitate the reaction to proceed smoothly in water.[2]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is then extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-aryl imidazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., an arylboronic acid) and an organic halide.[3] This method is widely used for the synthesis of N-aryl imidazoles due to its high functional group tolerance and generally good yields.[4][5]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling [6]

-

Reaction Setup: In a round-bottom flask equipped with a stirrer bar, add the aryl halide (e.g., 10 g of diaryl bromide), cesium carbonate (2.5 equivalents), and the boronic ester (1.1 equivalents) under an argon atmosphere.[6]

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (200 mL) and water (22 mL) and sparge the mixture with argon for 10 minutes. Then, add the palladium catalyst (e.g., 0.1 equivalents of Pd(dppf)Cl2).[6]

-

Reaction Conditions: Seal the vessel and stir the reaction mixture at 100°C overnight.[6]

-

Work-up and Purification: After cooling to room temperature, the reaction progress can be monitored by TLC. The product is then isolated through standard extraction and purification techniques, such as column chromatography.[6]

Biological Activities of N-Aryl Imidazoles

N-aryl imidazoles exhibit a broad spectrum of biological activities, with significant potential in the fields of oncology and infectious diseases.

Anticancer Activity

N-aryl imidazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes in signaling pathways and disruption of the cell cycle.[7]

B-Raf Kinase Inhibition: The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and mutations in the B-Raf gene are common in many cancers.[8] N-aryl imidazoles have been identified as potent inhibitors of B-Raf kinase.[7][9][10]

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several N-aryl imidazole derivatives have shown significant inhibitory activity against VEGFR-2.[7][11]

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. N-aryl imidazoles can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1][12][13][14][15][16][17]

Table 1: Anticancer Activity of Selected N-Aryl Imidazoles (IC50 Values)

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| B-Raf Inhibitors | |||

| Imidazole Derivative 1j | B-Raf | 0.24 | [18] |

| Imidazole Derivative 15h | V600E B-Raf | 0.0093 | [10] |

| SB-590885 | B-Raf | 0.00016 (Ki) | [19] |

| VEGFR-2 Inhibitors | |||

| Imidazole Derivative 4d | VEGFR-2 | 0.247 (µg/mL) | [7] |

| Imidazole Derivative 5 | VEGFR-2 | 0.082 (µg/mL) | [7] |

| Nicotinamide Derivative 6 | VEGFR-2 | 0.06083 | [11] |

| Nicotinamide Derivative 8 | VEGFR-2 | 0.07702 | [20] |

| Tubulin Polymerization Inhibitors | |||

| RABI Analogue 12a | Various Cancer Cell Lines | 0.014 (average) | [1][12][13] |

| SAI Analogue 3X | Various Cancer Cell Lines | ~0.1 (average) | [14][15] |

| Imidazoloquinoxaline P2 | MCF-7, MDA-MB-231, A549, HCT-116 | Comparable to Colchicine | [16] |

| Imidazoloquinoxaline P5 | MCF-7, MDA-MB-231, A549, HCT-116 | Comparable to Colchicine | [16] |

| General Cytotoxicity | |||

| Imidazole Derivative 5 | MCF-7 | < 5 | [21] |

| Imidazole Derivative 5 | HCT-116 | < 5 | [21] |

| Imidazole Derivative 5 | HepG2 | < 5 | [21] |

Antifungal Activity

N-aryl imidazoles are a well-established class of antifungal agents. Their mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Table 2: Antifungal Activity of Selected N-Aryl Imidazoles (MIC Values)

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazoles (various derivatives) | Candida albicans | < 10 | [22] |

| Imidazole Derivative SAM3 | Candida spp. | 200 (mean) | [19] |

| Imidazole Derivative AM5 | Candida spp. | 312.5 (mean) | [19] |

| Luliconazole | Candida albicans | 0.087 - 0.706 (µM) | [23] |

Key Experimental Protocols in Detail

This section provides detailed methodologies for the key biological assays cited in this guide.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][24][25][26]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[27]

-

Compound Treatment: Add various concentrations of the N-aryl imidazole derivatives to the wells and incubate for a specified period (e.g., 24-72 hours) at 37°C and 5% CO2.[25][26]

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[27]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[27]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[27]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[27]

This assay measures the ability of a compound to inhibit the kinase activity of B-Raf.[8]

Protocol:

-

Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant B-Raf enzyme, a substrate (e.g., MEK1), and ATP in a kinase reaction buffer.

-

Compound Addition: Add the N-aryl imidazole test compounds at various concentrations to the reaction mixture.

-

Incubation: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Use a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antifungal Activity Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[28][29][30][31][32]

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the N-aryl imidazole compound in a 96-well microtiter plate containing broth medium.[30]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) to be tested.[32]

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.[31]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[30]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[32]

Conclusion

N-aryl imidazoles represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility, coupled with a wide range of biological activities, makes them attractive candidates for the development of new therapeutic agents. The detailed protocols and summarized data in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and effective drugs for the treatment of cancer and fungal infections.

References

- 1. Discovery of 4-Aryl-2-benzoyl-imidazoles as tubulin polymerization inhibitor with potent antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The identification of potent and selective imidazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 1-substituted -2-aryl imidazoles targeting tubulin polymerization as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. thieme-connect.com [thieme-connect.com]

- 17. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. texaschildrens.org [texaschildrens.org]

- 26. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. protocols.io [protocols.io]

- 29. benchchem.com [benchchem.com]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 31. microbe-investigations.com [microbe-investigations.com]

- 32. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

role of steric hindrance in diisopropylphenyl imidazole ligands

An In-depth Technical Guide on the Core Role of Steric Hindrance in Diisopropylphenyl Imidazole Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely supplanting phosphines in many applications. Among the vast library of NHCs, those bearing 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and its saturated counterpart, 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr), are particularly prominent. Their widespread success is not merely due to their strong σ-donating properties but is critically dependent on the profound steric hindrance imparted by the bulky 2,6-diisopropylphenyl (DIPP) substituents. This guide provides a detailed examination of the multifaceted role of this steric bulk, illustrating how it governs catalyst stability, activity, and selectivity in key chemical transformations relevant to pharmaceutical and materials science.

Quantifying Steric Hindrance in NHC Ligands

The steric influence of a ligand is a critical parameter that dictates its coordination chemistry and catalytic performance. For NHC ligands, the bulky aryl groups attached to the nitrogen atoms create a sterically demanding pocket around the metal center. This steric presence can be quantified to allow for rational catalyst design and comparison.

One of the most effective metrics is the percent buried volume (%Vbur) . This value represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[1][2] The DIPP substituents of IPr and SIPr ligands result in a large %Vbur, effectively shielding the metal center while creating an open coordination site for substrate binding. This contrasts with cone angle measurements, which are less suitable for the complex three-dimensional profile of NHC ligands.[3][4]

References

- 1. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.princeton.edu [chemistry.princeton.edu]

- 4. Subtle steric differences reveal a model for Ni cross-coupling success | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to the Safety and Handling of 1-(2,6-diisopropylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(2,6-diisopropylphenyl)imidazole, a versatile building block in modern chemistry. It is intended for laboratory personnel and researchers who work with this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its sterically hindered diisopropylphenyl group and imidazole core make it a valuable precursor for N-heterocyclic carbene (NHC) ligands used in catalysis and a subject of interest in medicinal chemistry.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₀N₂ | [4] |

| Molecular Weight | 228.34 g/mol | [2][3] |

| CAS Number | 25364-47-0 | [4] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 127 - 131 °C | [2] |

| Boiling Point | 105 °C at 0.1 mmHg | [3] |

| Purity | ≥ 98% | [2] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.[4]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. Given its irritant nature, appropriate personal protective equipment is mandatory.

Materials:

-

This compound (solid)

-

Spatula

-

Weighing paper or boat

-

Reaction vessel

-

Fume hood

-

Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Safety glasses or goggles

-

Lab coat

-

Procedure:

-

Work Area Preparation: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and uncluttered.

-

Personal Protective Equipment: Before handling the compound, don a lab coat, nitrile gloves, and safety glasses. For operations with a higher risk of splashing, a face shield is recommended.

-

Dispensing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid onto a weighing paper or into a weighing boat. Avoid generating dust.

-

Transfer to Reaction Vessel: Promptly and carefully transfer the weighed compound into the reaction vessel.

-

Cleaning: Thoroughly clean the spatula and any contaminated surfaces with an appropriate solvent. Dispose of contaminated weighing paper and gloves in the designated chemical waste.

-

Hand Washing: After completing the handling procedure and removing gloves, wash hands thoroughly with soap and water.

Synthesis of this compound (Adapted from Literature)

This protocol is a generalized procedure for the synthesis of this compound.

Materials:

-

2,6-diisopropylaniline

-

Glyoxal (40% aqueous solution)

-

Ammonium chloride

-

Formaldehyde

-

Methanol

-

Phosphoric acid (for workup)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,6-diisopropylaniline, glyoxal, ammonium chloride, and formaldehyde in methanol.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, perform an acidic workup with phosphoric acid.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Biological Activity and Signaling Pathway

This compound has been identified as a potent anthelmintic agent, particularly against the nematode Caenorhabditis elegans. Its mechanism of action involves the modulation of nicotinic acetylcholine receptors (nAChRs) in the muscle cells of the nematode. Specifically, it has been shown to act on a receptor containing the UNC-29 subunit.[5][6][7]

Caption: Conceptual signaling pathway of this compound in C. elegans.

Application in Catalysis: Experimental Workflow

This compound is a common precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). These ligands are highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10]

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium-NHC catalyst derived from this compound.

Caption: Experimental Workflow: Suzuki-Miyaura Cross-Coupling using a Pd-NHC Catalyst.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier for the most current and detailed information.

References

- 1. 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole | 914306-50-6 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C15H20N2 | CID 15879265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Caenorhabditis elegans Levamisole Resistance Geneslev-1, unc-29, and unc-38 Encode Functional Nicotinic Acetylcholine Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(2,6-diisopropylphenyl)imidazole

CAS Number: 25364-47-0

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in 1-(2,6-diisopropylphenyl)imidazole. The document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications, particularly in catalysis and as a potential therapeutic agent.

Chemical and Physical Properties

This compound, often abbreviated as DippIm, is a stable aromatic heterocyclic compound. Its sterically hindered diisopropylphenyl group significantly influences its chemical properties and applications, primarily as a precursor to N-heterocyclic carbene (NHC) ligands.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂ | [1][2] |

| Molecular Weight | 228.34 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 127.0 to 131.0 °C | [3] |

| Boiling Point | 105 °C at 0.1 mmHg | [4] |

| pKa | 5.54 ± 0.10 (Predicted) | |

| InChI Key | OWSXDWUAPKBLOI-UHFFFAOYSA-N | [2] |

Crystal Structure and Spectroscopic Data

The crystal structure of this compound has been determined to have a monoclinic P21/c symmetry at 106 K, with four molecules in the unit cell.[3][5] The imidazole ring is rotated by approximately 80.7° relative to the phenyl ring.[3][5] Intermolecular stabilization is primarily achieved through close contacts between the nitrogen atom at the 3-position of the imidazole ring and a carbon-hydrogen bond on a neighboring molecule.[3][5]

Selected Crystallographic Data: [3][5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| C1–N1–C3 Bond Angle | 107.02 (9)° |

| N1–C3–C2 Bond Angle | 105.30 (10)° |

| C3–C2–N2 Bond Angle | 110.95 (10)° |

| C2–N2–C1 Bond Angle | 104.73 (10)° |

| N2–C1–N1 Bond Angle | 112.01 (10)° |

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. The most common laboratory-scale method is a one-pot condensation reaction.

One-Pot Synthesis from 2,6-diisopropylaniline

This method involves the reaction of 2,6-diisopropylaniline with glyoxal, formaldehyde, and ammonium chloride.[3][6]

Materials:

-

2,6-diisopropylaniline

-

40% aqueous glyoxal

-

Ammonium chloride

-

Formaldehyde

-

Methanol

-

Phosphoric acid (for workup)

-

500 mL three-necked round-bottomed flask

Procedure: [3]

-

Charge the 500 mL three-necked round-bottomed flask with 10.01 g (0.0564 mol) of 2,6-diisopropylaniline.

-

Add 8.20 g (0.141 mol) of 40% aqueous glyoxal and approximately 100 mL of methanol. The solution will change from clear yellow to a rusty orange with a yellow precipitate.

-

Using a funnel, add 6.03 g (0.112 mol) of ammonium chloride and 9.16 g (0.305 mol) of formaldehyde to the reaction mixture.

-

Allow the reaction to proceed.

-

Perform an acidic workup using phosphoric acid to yield the final product.

Diagram of Synthetic Workflow:

Applications

Precursor to N-Heterocyclic Carbene (NHC) Ligands

The primary application of this compound is as a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands.[7] These ligands are widely used in organometallic chemistry and catalysis due to their strong sigma-donating properties and steric bulk, which can stabilize metal centers and influence the selectivity of catalytic reactions.

Potential as an Anthelmintic Agent

Recent research has identified a derivative, diisopropylphenyl-imidazole (DII), as a potential anthelmintic agent.[8] Studies using the model organism Caenorhabditis elegans have shown that DII is lethal to both mature and immature stages of the nematode.[8]

Proposed Mechanism of Anthelmintic Action:

In adult C. elegans, the lethal effect of DII is suggested to be mediated through the UNC-29 subunit of the levamisole-sensitive muscle nicotinic acetylcholine receptor (L-AChR).[8] Interestingly, null mutants in other L-AChR subunits, such as UNC-63 and LEV-8, do not exhibit the same resistance, suggesting a specific interaction with UNC-29.[8] Notably, the mechanism of action appears to differ between larval and adult stages, as unc-29 null mutant larvae remain sensitive to the compound.[8]

Signaling Pathway Diagram:

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

This technical guide provides a comprehensive overview of this compound, offering valuable information for researchers and professionals in chemistry and drug development. The detailed experimental protocols and insights into its applications are intended to facilitate further research and innovation in these fields.

References

- 1. This compound | C15H20N2 | CID 15879265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. This compound | 25364-47-0 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2,6-diisopropylphenyl)imidazole: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,6-diisopropylphenyl)imidazole, a key building block in modern chemistry and drug discovery. This document details its commercial suppliers, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a precursor to N-heterocyclic carbene (NHC) ligands and its emerging biological activities.

Introduction

This compound, often abbreviated as DippIm, is a stable aromatic heterocyclic compound featuring a sterically hindered 2,6-diisopropylphenyl group attached to an imidazole ring.[1] Imidazoles are foundational structures in numerous synthetic processes and are integral to many pharmaceuticals and agrochemicals, notably as antifungal agents.[1][2] The primary significance of DippIm in research lies in its role as a precursor to bulky N-heterocyclic carbene (NHC) ligands, which are renowned for stabilizing metal centers in catalysis.[3] Furthermore, recent studies have highlighted its potential as a therapeutic agent, demonstrating novel anthelmintic properties.[4] This guide serves to consolidate the technical information necessary for sourcing, synthesizing, and utilizing this versatile compound.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data is critical for experimental design and material handling.

| Property | Value | Reference |

| CAS Number | 25364-47-0 | [5][6] |

| Molecular Formula | C₁₅H₂₀N₂ | [5][6] |

| Molecular Weight | 228.339 g/mol | [5][6] |

| IUPAC Name | 1-[2,6-di(propan-2-yl)phenyl]imidazole | [6] |

| Synonyms | DippIm, N-(2,6-Diisopropylphenyl)imidazole | [1][6] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

Crystal structure data reported at a temperature of 106 (2) K.[1]

Commercial Suppliers

This compound is available from various chemical suppliers. Purity and available quantities may vary, and researchers should consult the respective catalogs for the most current information.

| Supplier | Purity Specification | Notes | Reference |

| TCI America™ | ≥98.0% | Available through distributors such as Fisher Scientific. | [5] |

| Other Vendors | Varies | The compound and its derivatives, particularly the corresponding imidazolium salts and NHC ligands (e.g., IPr), are available from suppliers like Sigma-Aldrich and Strem.[7][8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in a laboratory setting.

The most common laboratory synthesis is a one-pot reaction adapted from established literature.[1]

Protocol:

-

Reaction Setup: Charge a 500 mL three-necked round-bottomed flask with 10.01 g (0.0564 mol) of 2,6-diisopropylaniline.

-

Reagent Addition: Add 8.20 g (0.141 mol) of 40% aqueous glyoxal and approximately 100 mL of methanol. The solution will change from clear yellow to rusty orange with a precipitate.

-

Ammonium Chloride and Formaldehyde Addition: Sequentially add 6.03 g (0.112 mol) of ammonium chloride and 9.16 g (0.305 mol) of 37% aqueous formaldehyde.

-

Reflux: Heat the mixture to reflux for 4 hours.

-

Workup: After cooling to room temperature, add 100 mL of 10% H₃PO₄ and stir for 30 minutes. Neutralize the mixture with a saturated NaHCO₃ solution and extract with dichloromethane.

-

Purification: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified further by recrystallization.

Note: While this one-pot synthesis is common, yields can be low for sterically hindered imidazoles. An alternative, higher-yield (78%) method involves the reaction of 2,6-diisopropyl aniline with thiophosgene, though it requires handling more hazardous reagents.[1]

References

- 1. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | C15H20N2 | CID 15879265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 97 244187-81-3 [sigmaaldrich.com]

- 8. strem.com [strem.com]

- 9. 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | 244187-81-3 | TCI AMERICA [tcichemicals.com]

The Electronic Landscape of N-Heterocyclic Carbenes: A Technical Guide for Researchers

Abstract